pGlu-Pro-Arg-MNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

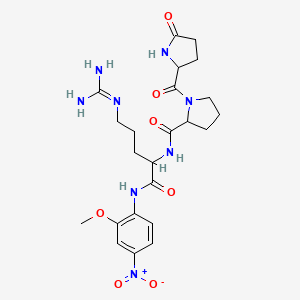

Molecular Formula |

C23H32N8O7 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26) |

InChI Key |

PWEMRMLJCWKESY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of pGlu-Pro-Arg-MNA in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the chromogenic substrate pGlu-Pro-Arg-MNA (Pyroglutamyl-Prolyl-Arginine-4-methoxy-β-naphthylamine) in enzymatic assays. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this substrate in their work.

Introduction

This compound is a synthetic oligopeptide derivative that serves as a highly specific chromogenic substrate for certain serine proteases. Its primary application lies in the in vitro quantification of enzymatic activity through a straightforward photometric method. The specificity of the peptide sequence makes it a valuable tool for studying enzymes such as Protein C and plasma kallikrein.

Core Mechanism of Action

The fundamental principle behind the use of this compound in enzymatic assays is the enzymatic hydrolysis of a specific peptide bond, leading to the release of a chromophoric molecule. This process can be broken down into two key steps:

-

Enzymatic Cleavage: The target serine protease recognizes and specifically binds to the tripeptide sequence (pGlu-Pro-Arg) of the substrate. The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminal arginine (Arg) residue and the 4-methoxy-β-naphthylamine (MNA) moiety.

-

Chromophore Release and Detection: Upon cleavage, the MNA molecule is released into the solution. Free MNA is a chromophore, meaning it absorbs light at a specific wavelength. The concentration of the released MNA is directly proportional to the enzymatic activity. By measuring the change in absorbance of the solution over time at the characteristic wavelength for MNA, the rate of the enzymatic reaction can be precisely determined.

The enzymatic reaction can be visualized as follows:

Quantitative Data

For accurate quantitative analysis, it is essential to determine the molar extinction coefficient (ε) of the released chromophore, 4-methoxy-β-naphthylamine (MNA), under the specific assay conditions. This value is necessary to convert the measured rate of change in absorbance to the rate of product formation using the Beer-Lambert law.

| Parameter | Value | Enzyme | Notes |

| Km | Not available in public literature | Protein C, Plasma Kallikrein | Must be determined experimentally for specific assay conditions. |

| kcat | Not available in public literature | Protein C, Plasma Kallikrein | Must be determined experimentally for specific assay conditions. |

| Molar Extinction Coefficient (ε) of MNA | Not available in public literature | N/A | Must be determined experimentally for specific assay conditions. |

Experimental Protocols

The following provides a generalized methodology for a typical chromogenic assay using this compound. It is crucial to optimize the specific concentrations and incubation times for the particular enzyme and experimental setup.

Materials

-

Purified enzyme (e.g., activated Protein C or plasma kallikrein) of known concentration.

-

This compound substrate solution (e.g., 1-10 mM in a suitable solvent like DMSO or water).

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, containing necessary cofactors like Ca2+ for Protein C).

-

Microplate reader capable of measuring absorbance at the λmax of MNA.

-

96-well microplates.

Assay Procedure

-

Reagent Preparation:

-

Prepare a series of dilutions of the enzyme in the assay buffer.

-

Prepare the substrate solution at the desired final concentration in the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration.

-

-

Assay Execution:

-

Add a defined volume of the assay buffer to each well of the microplate.

-

Add the enzyme solution to the wells.

-

To initiate the reaction, add the this compound substrate solution to each well.

-

Immediately place the microplate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance of each well at the predetermined λmax for MNA at regular time intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-30 minutes).

-

The microplate reader should be set to the appropriate temperature for the enzyme's optimal activity.

-

-

Data Analysis:

-

For each enzyme concentration, plot the absorbance as a function of time.

-

The initial velocity (V0) of the reaction is determined from the initial linear portion of the curve.

-

The rate of product formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of MNA, c is the concentration of MNA, and l is the path length of the light through the solution.

-

Plot the initial velocities against the corresponding enzyme concentrations to determine the enzyme's specific activity.

-

Signaling Pathways

As this compound is a synthetic molecule designed for in vitro enzymatic assays, it is not directly involved in any known biological signaling pathways. However, the enzymes it is used to study, such as Protein C and plasma kallikrein, are key components of important physiological cascades.

-

Protein C: A crucial anticoagulant, activated Protein C (APC) proteolytically inactivates Factors Va and VIIIa, thereby downregulating the coagulation cascade.

-

Plasma Kallikrein: A key enzyme in the contact activation system (kinin-kallikrein system), it is involved in inflammation, blood pressure regulation, and coagulation through the cleavage of high-molecular-weight kininogen to release bradykinin.

The use of this compound allows for the precise measurement of the activity of these enzymes, which is essential for understanding their roles in these pathways and for the development of therapeutic agents that modulate their activity.

Conclusion

This compound is a valuable and specific tool for the quantitative analysis of serine protease activity. Its mechanism of action, based on the enzymatic release of a chromophore, allows for a continuous and sensitive spectrophotometric assay. While specific kinetic data for this substrate are not widely published, the experimental protocols outlined in this guide provide a solid foundation for researchers to determine these parameters and effectively utilize this compound in their studies of enzymes involved in critical physiological processes.

An In-depth Technical Guide to the Discovery and Synthesis of pGlu-Pro-Arg-MNA (S-2366)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, widely known in the scientific community as S-2366. This document details its discovery, a detailed methodology for its chemical synthesis, relevant quantitative data, and its primary application in the study of the protein C anticoagulant pathway.

Discovery and Application

This compound, or L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroanilide hydrochloride, was developed as a specific chromogenic substrate for enzymes involved in the coagulation cascade. Its primary application is in the quantitative determination of activated Protein C (APC) and Factor XIa activity. The principle of its use lies in the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) chromophore. This cleavage releases the yellow-colored pNA, the absorbance of which can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity.

This substrate has become a valuable tool in hematology and thrombosis research, as well as in the clinical diagnosis of Protein C deficiencies.

Physicochemical and Kinetic Data

A summary of the key quantitative data for this compound (S-2366) is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₀N₈O₆ · HCl | [1][2] |

| Molecular Weight | 539.0 g/mol | [2] |

| CAS Number | 72194-57-1 | [3] |

| Appearance | White to off-white powder | |

| Solubility | >10 mmol/L in water | [2] |

| Storage | 2-8°C, protected from light, hygroscopic | [4] |

| Kinetic Parameters for Activated Protein C | ||

| K_m | 2 x 10⁻⁴ mol/L (RVV activated bovine Protein C) | [4] |

| 8 x 10⁻⁴ mol/L (thrombin-thrombomodulin activated human Protein C) | [4] | |

| k_cat | 80 s⁻¹ (RVV activated bovine Protein C) | [4] |

| 160 s⁻¹ (thrombin-thrombomodulin activated human Protein C) | [4] | |

| Kinetic Parameters for Factor XIa | ||

| K_m | 4 x 10⁻⁴ mol/L | [4] |

| 5.6 x 10⁻⁴ mol/L | [4] | |

| k_cat | 1000 s⁻¹ | [4] |

| 350 s⁻¹ | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a well-established method for building peptide chains on a solid resin support. The synthesis of peptide p-nitroanilides presents a specific challenge due to the low nucleophilicity of the p-nitroaniline molecule. The following protocol is a detailed methodology based on established principles of SPPS for chromogenic substrates.

Experimental Protocol

Materials:

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Pro-OH

-

L-Pyroglutamic acid

-

Rink Amide resin

-

p-Nitroaniline (pNA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH): Fmoc-Arg(Pbf)-OH (3 equivalents) is pre-activated with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes. The activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 2 hours. The resin is washed with DMF and DCM. A Kaiser test is performed to confirm the completion of the coupling.

-

Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF as described in step 2.

-

Second Amino Acid Coupling (Fmoc-Pro-OH): Fmoc-Pro-OH is coupled to the resin-bound arginine following the same procedure as in step 3.

-

Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF.

-

Third Amino Acid Coupling (L-Pyroglutamic acid): L-Pyroglutamic acid (3 equivalents) is coupled to the resin-bound proline-arginine dipeptide using the same activation and coupling procedure as in step 3.

-

Coupling of p-Nitroaniline: Due to the low nucleophilicity of pNA, a more reactive coupling agent is employed. The N-terminal pyroglutamyl group is activated with a suitable carbodiimide, and p-nitroaniline (5 equivalents) is added. The reaction is allowed to proceed for 4-6 hours.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a minimal amount of water/acetonitrile and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified fractions containing the desired product are pooled and lyophilized to obtain the final pGlu-Pro-Arg-pNA hydrochloride as a white powder.

Synthesis Workflow Diagram

Caption: Solid-phase synthesis workflow for pGlu-Pro-Arg-pNA.

Enzymatic Cleavage and the Protein C Pathway

This compound is a substrate for activated Protein C (APC), a key enzyme in the anticoagulant pathway. The activation of Protein C is a critical regulatory mechanism that prevents excessive thrombosis.

Protein C Activation and Anticoagulant Signaling Pathway

The diagram below illustrates the activation of Protein C and its subsequent action on Factors Va and VIIIa, leading to the inhibition of coagulation.

Caption: The Protein C anticoagulant pathway and the principle of the chromogenic assay.

Experimental Protocol for Protein C Activity Assay

Materials:

-

Plasma sample

-

Protein C activator (e.g., from Agkistrodon contortrix venom)

-

Tris buffer (pH 8.2)

-

This compound (S-2366) solution (1-2 mM in water)

-

Acetic acid (20%) or citric acid (2%) solution

-

Microplate reader

Procedure:

-

Sample Preparation: Dilute the plasma sample in Tris buffer.

-

Activation: Add the Protein C activator to the diluted plasma and incubate for a defined period (e.g., 5 minutes at 37°C) to activate the Protein C.

-

Chromogenic Reaction: Add the this compound solution to initiate the color development.

-

Measurement: After a specific incubation time (e.g., 5-10 minutes at 37°C), stop the reaction by adding the acetic or citric acid solution. Measure the absorbance at 405 nm.

-

Calculation: The Protein C activity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of a Protein C standard.

This in-depth guide provides a comprehensive resource for understanding and utilizing this compound in research and clinical settings. The detailed synthesis protocol and pathway diagrams offer valuable tools for scientists and professionals in the field of drug development and coagulation studies.

References

Navigating Proteolytic Pathways: A Technical Guide to the Substrate pGlu-Pro-Arg-MNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity and enzyme targets of pGlu-Pro-Arg-MNA, a valuable tool in the study of serine proteases. This document provides a comprehensive overview of its primary enzyme targets, quantitative kinetic data, detailed experimental protocols for its use in chromogenic assays, and a visualization of the key signaling pathways involved.

Core Concepts: Substrate Specificity and Enzyme Interactions

The tripeptide chromogenic substrate, p-nitroanilide (pNA), chemically known as L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroanilide (pGlu-Pro-Arg-pNA), is a valuable tool for assaying the activity of specific serine proteases. Its design mimics the natural cleavage sites of several key enzymes involved in coagulation and fibrinolysis. The cleavage of the amide bond between the arginine residue and the p-nitroaniline group by a target enzyme releases the yellow chromophore, pNA, which can be quantified spectrophotometrically at 405 nm. This allows for the direct measurement of enzyme activity.

While this compound is recognized by several proteases, its primary and most well-documented targets are Activated Protein C (APC), thrombin, and plasma kallikrein. The specificity of the interaction between the substrate and these enzymes is dictated by the amino acid sequence of the peptide, which fits into the active site of the respective protease.

Quantitative Data on Enzyme Kinetics

The efficiency of an enzyme's cleavage of this compound can be described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

The following table summarizes the available kinetic data for the cleavage of this compound (or its chemically identical equivalent, S-2366) by its primary enzyme targets.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Activated Protein C (human) | S-2366 | 800 | 160 | 2.0 x 10⁵ |

| Activated Protein C (bovine) | S-2366 | 200 | 80 | 4.0 x 10⁵ |

| Plasma Kallikrein (human) | S-2366 | 200 | 27 | 1.35 x 10⁵ |

| Thrombin (human) | S-2366 | 514 | Not Reported | Not Reported |

| Factor XIa (human) | S-2366 | 400 - 560 | 350 - 1000 | 6.25 x 10⁵ - 2.5 x 10⁶ |

Note: Data for S-2366, which is chemically identical to this compound, is used. Kinetic constants can vary depending on assay conditions (e.g., pH, temperature, ionic strength).

Key Enzyme Targets and Their Signaling Pathways

Activated Protein C (APC)

Activated Protein C is a crucial anticoagulant serine protease that plays a significant role in regulating hemostasis and inflammation. It is a primary target for assays utilizing this compound.

Signaling Pathway of Activated Protein C:

Caption: Activated Protein C (APC) signaling cascade.

Thrombin

Thrombin is a multifunctional serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. While this compound is not the most specific substrate for thrombin, it is readily cleaved by this enzyme.

Signaling Pathway of Thrombin:

Caption: Thrombin's central role in coagulation and cellular activation.

Plasma Kallikrein

Plasma kallikrein is a serine protease that participates in the contact activation system of blood coagulation and the generation of the inflammatory mediator bradykinin.

Signaling Pathway of the Kallikrein-Kinin System:

Caption: The plasma kallikrein-kinin system activation and effects.

Experimental Protocols: Chromogenic Assay for Activated Protein C

This section provides a detailed methodology for a typical chromogenic assay to determine the activity of Activated Protein C using this compound.

Materials:

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

-

Calibrated pipettes

-

96-well microplate

-

Purified Activated Protein C (for standard curve)

-

This compound substrate solution (e.g., 2 mM in sterile water)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Stopping Reagent (e.g., 20% acetic acid or 2% citric acid)

-

Test samples (e.g., purified enzyme preparations, plasma samples)

Experimental Workflow:

Caption: Workflow for a chromogenic assay using this compound.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the purified APC standard in assay buffer to generate a standard curve (e.g., 0-100 ng/mL).

-

Dilute test samples as necessary in assay buffer.

-

Prepare the this compound substrate solution to the desired final concentration.

-

Pre-warm all reagents and the microplate to 37°C.

-

-

Assay Protocol:

-

Add 50 µL of assay buffer to each well of the 96-well microplate.

-

Add 25 µL of the APC standards and test samples to their respective wells.

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the pre-warmed this compound substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction by adding 50 µL of the stopping reagent to each well.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Plot a standard curve of absorbance versus the concentration of the APC standards.

-

Determine the concentration of APC in the test samples by interpolating their absorbance values on the standard curve.

-

Enzyme activity can be calculated based on the amount of pNA released over time, using the molar extinction coefficient of pNA (ε = 10,600 M⁻¹cm⁻¹ at 405 nm).

-

Conclusion

This compound is a versatile and valuable tool for researchers in hemostasis, thrombosis, and inflammation. Its defined specificity for key serine proteases like Activated Protein C, thrombin, and plasma kallikrein, coupled with the ease of use in chromogenic assays, makes it an indispensable reagent for quantifying enzyme activity and exploring the intricate signaling pathways they govern. This guide provides the foundational knowledge and practical protocols to effectively utilize this substrate in a research setting.

The Role of pGlu-Pro-Arg-MNA in Coagulation Cascade Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its application in coagulation cascade research, and detailed methodologies for its use. This document is intended for researchers, scientists, and professionals involved in drug development in the fields of hemostasis and thrombosis.

Introduction to this compound and its Significance

This compound, chemically known as pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin, is a fluorogenic substrate primarily utilized in the assessment of Activated Protein C (APC) activity.[1][2] The cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) moiety by APC releases the fluorophore, resulting in a measurable fluorescent signal. This substrate is a critical tool for functional assays of the Protein C anticoagulant pathway, a key regulatory system in hemostasis.

The Protein C pathway serves as a major negative feedback loop in the coagulation cascade, preventing excessive thrombus formation. Protein C, a vitamin K-dependent zymogen, is activated by the thrombin-thrombomodulin complex on the endothelial cell surface.[3][4][5][6] Activated Protein C, in conjunction with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation.[3][4][5][7] Dysregulation of this pathway is associated with an increased risk of venous thromboembolism.

Role in the Coagulation Cascade: The Protein C Pathway

The coagulation cascade is a series of enzymatic reactions leading to the formation of a stable fibrin clot. The Protein C pathway is a crucial anticoagulant mechanism that controls the amplification of the cascade.

Quantitative Data and Enzyme Kinetics

| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Boc-Leu-Ser-Thr-Arg-AMC | Activated Protein C | 330 | 8.4 | 2.5 x 104 |

Table 1: Kinetic constants for a fluorogenic substrate with Activated Protein C.[3]

Experimental Protocols

The primary application of this compound is in chromogenic assays to determine the functional activity of Protein C in plasma samples. Below is a detailed, generalized protocol for such an assay.

Principle of the Assay

The functional Protein C assay is a two-step process. First, Protein C in the plasma sample is quantitatively activated to APC by a specific activator, commonly derived from snake venom (e.g., Protac® from Agkistrodon contortrix).[8][9] In the second step, the amidolytic activity of the generated APC is measured by its ability to cleave the chromogenic substrate, this compound, releasing the fluorescent AMC molecule. The rate of AMC release is directly proportional to the functional Protein C concentration in the sample.[8][9]

Experimental Workflow

Detailed Methodology

Materials:

-

Platelet-poor plasma (PPP) sample

-

Protein C deficient plasma (for standard curve)

-

Purified Protein C standard

-

Protein C activator (e.g., Protac®)

-

This compound substrate solution

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and a bovine serum albumin)

-

Microplate fluorometer

-

37°C incubator

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of Protein C standards by serially diluting the purified Protein C standard in Protein C deficient plasma to achieve a range of concentrations (e.g., 0 to 150% of normal plasma levels).

-

-

Sample Preparation:

-

Thaw patient and control plasma samples at 37°C.

-

Dilute the plasma samples and standards in the assay buffer. The dilution factor will depend on the specific assay kit and instrument used.

-

-

Activation of Protein C:

-

Add a defined volume of the diluted plasma sample or standard to a microplate well.

-

Add a defined volume of the Protein C activator to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 5 minutes) to allow for complete activation of Protein C.[8]

-

-

Chromogenic Reaction:

-

Pre-warm the this compound substrate solution to 37°C.

-

Add a defined volume of the substrate solution to each well to initiate the reaction.

-

-

Detection:

-

Immediately place the microplate in a fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a defined period (e.g., 5-10 minutes) at an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.

-

-

Data Analysis:

-

Calculate the rate of change in fluorescence (ΔF/min) for each sample and standard.

-

Plot the ΔF/min for the standards against their corresponding Protein C concentrations to generate a standard curve.

-

Determine the Protein C concentration in the patient samples by interpolating their ΔF/min values from the standard curve.

-

Applications in Research and Drug Development

The use of this compound in functional Protein C assays is crucial for:

-

Diagnosis of Protein C Deficiency: Identifying individuals with congenital or acquired Protein C deficiencies who are at an increased risk of thrombosis.

-

Monitoring Anticoagulant Therapy: While less common for this purpose, it can be used to assess the impact of certain anticoagulants on the Protein C pathway.

-

Drug Discovery and Development: Screening for compounds that modulate the activity of APC or other components of the Protein C pathway. This is relevant for the development of novel antithrombotic or prothrombotic agents.

-

Basic Research: Investigating the regulation of the coagulation cascade and the role of the Protein C system in various physiological and pathological conditions.

Conclusion

This compound is a valuable tool for researchers and clinicians studying the coagulation cascade. Its specificity for Activated Protein C allows for the development of robust and reliable functional assays. A thorough understanding of its properties, the kinetics of its interaction with APC, and the principles of the assays in which it is used is essential for accurate data generation and interpretation in the fields of hemostasis and thrombosis research.

References

- 1. Activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bachem Boc-Leu-Ser-Thr-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Boc-Leu-Ser-Thr-Arg-AMC › PeptaNova [peptanova.de]

- 5. researchgate.net [researchgate.net]

- 6. APCr Assays [practical-haemostasis.com]

- 7. BOC-LEU-SER-THR-ARG-AMC_文献_化源网 [m.chemsrc.com]

- 8. Protein C Assays [practical-haemostasis.com]

- 9. researchgate.net [researchgate.net]

Probing the Dynamics of Serine Protease Activity: A Technical Guide to the Kinetics of pGlu-Pro-Arg-MNA Hydrolysis

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of the chromogenic substrate L-Pyroglutamyl-L-Prolyl-L-Arginine-p-Nitroanilide (pGlu-Pro-Arg-pNA, often referred to as MNA). This substrate serves as a critical tool for researchers, scientists, and drug development professionals in the precise quantification of the activity of several key serine proteases. This document outlines the core principles of the hydrolysis reaction, detailed experimental protocols, and a summary of available kinetic data. Furthermore, it presents visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding.

Introduction to pGlu-Pro-Arg-MNA Hydrolysis and its Significance

The synthetic peptide pGlu-Pro-Arg-pNA is a valuable tool in the study of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. Upon cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety by a suitable protease, the chromogenic pNA is released. This release results in a measurable increase in absorbance at 405 nm, providing a direct and continuous method for monitoring enzyme activity.

While initially investigated in the context of enzymes related to the degradation of Thyrotropin-Releasing Hormone (TRH), it has been established that this compound is not a substrate for the TRH-degrading ectoenzyme. Instead, its primary utility lies in the characterization of serine proteases involved in the coagulation and fibrinolysis cascades, most notably urokinase , plasma kallikrein , and Factor XIIa . The study of the kinetics of this compound hydrolysis provides crucial insights into the function of these enzymes and a quantitative basis for the screening of potential inhibitors or activators.

Key Enzymes in this compound Hydrolysis

The hydrolysis of this compound is catalyzed by a specific subset of serine proteases that recognize the Pro-Arg sequence. The primary enzymes of interest are:

-

Urokinase (Urokinase-type Plasminogen Activator, uPA): A key enzyme in the fibrinolytic system, urokinase catalyzes the conversion of plasminogen to plasmin, which in turn degrades fibrin clots. Elevated urokinase activity is also associated with cancer cell invasion and metastasis.

-

Plasma Kallikrein: A central enzyme in the contact activation system of blood coagulation and the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and pain.

-

Factor XIIa (Activated Hageman Factor): The activated form of Factor XII, this enzyme initiates the intrinsic pathway of blood coagulation and is also involved in the activation of the kallikrein-kinin system.

Quantitative Kinetic Data

The efficiency of an enzyme in catalyzing a specific reaction is defined by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

While extensive research has been conducted on these enzymes, specific Km and kcat values for the hydrolysis of this compound are not consistently reported across the literature. However, data for structurally similar substrates provide valuable context:

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Human Urokinase | 5-oxo-Pro-Gly-Arg-pNA | ~100 - 200 | Not specified | Not specified |

| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | 30 | 1.5 x 10⁵ |

| Factor XIa | L-pyroglutamyl-L-prolyl-L-arginine-pNA | 270 | 51 | 1.9 x 10⁵ |

Note: The data presented are derived from various sources and experimental conditions. Direct comparison requires careful consideration of the specific assay conditions.[1] One study determined the kinetic constants of kallikrein and factor XIa for the chromogenic substrates H-D-L-prolyl-L-phenylanyl-L-arginine-p-nitroanilide (S-2302) and L-pyroglutamyl-L-propyl-L-arginine-p-nitroanilide (S-2366).[1]

Experimental Protocols

The following section provides a generalized, yet detailed, methodology for measuring the kinetics of this compound hydrolysis. Specific concentrations and incubation times may require optimization depending on the enzyme source, purity, and activity.

General Chromogenic Assay Protocol

1. Reagent Preparation:

-

Assay Buffer: A common buffer is 50 mM Tris-HCl with 100-150 mM NaCl, pH 7.8 - 8.8. The optimal pH can vary depending on the specific enzyme.

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water. Protect from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme (urokinase, kallikrein, or Factor XIIa) in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

p-Nitroaniline (pNA) Standard Solution: Prepare a series of known concentrations of pNA in the assay buffer to generate a standard curve for the determination of product concentration.

2. Assay Procedure:

-

Standard Curve:

-

Add varying volumes of the pNA standard solution to the wells of a 96-well microplate.

-

Adjust the final volume in each well to be consistent with the assay volume using the assay buffer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.

-

-

Enzyme Assay:

-

Pipette the assay buffer into the wells of a 96-well microplate.

-

Add the desired volume of the enzyme solution to each well.

-

To initiate the reaction, add the this compound substrate solution to each well. The final substrate concentration should be varied to determine Km and Vmax.

-

Immediately place the microplate in a temperature-controlled (e.g., 37°C) microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

3. Data Analysis:

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of pNA formation (µmol/min) using the standard curve.

-

Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

-

Calculate the kcat value by dividing Vmax by the enzyme concentration ([E]).

Visualization of Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Caption: The Intrinsic Pathway of the Coagulation Cascade.

Caption: General workflow for a chromogenic enzyme kinetic assay.

Conclusion

The hydrolysis of this compound serves as a robust and reliable method for the kinetic characterization of key serine proteases involved in coagulation and fibrinolysis. A thorough understanding of the kinetic parameters governing this reaction is essential for researchers in basic science and for professionals engaged in the development of novel therapeutics targeting these enzymatic pathways. The protocols and data presented in this guide provide a solid foundation for the implementation and interpretation of assays utilizing this important chromogenic substrate. Further research to establish definitive kinetic constants for this compound with its target enzymes under standardized conditions will be of significant value to the scientific community.

References

pGlu-Pro-Arg-MNA: A Versatile Tool for Probing the Fibrinolytic System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fibrinolytic system, responsible for the dissolution of fibrin clots, is a crucial physiological process maintaining hemostatic balance. Dysregulation of this intricate cascade can lead to severe thrombotic or bleeding disorders. The serine protease plasmin is the central enzyme in fibrinolysis, responsible for degrading the fibrin mesh of a clot. Plasmin is generated from its inactive zymogen, plasminogen, by the action of plasminogen activators such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). The study of these enzymes and their inhibitors is paramount in understanding and developing therapies for a range of cardiovascular and other diseases.

Chromogenic and fluorogenic peptide substrates are invaluable tools for the kinetic analysis of fibrinolytic enzymes. Among these, pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) represents a key substrate for sensitively and specifically measuring the activity of enzymes that cleave after an arginine residue, a common characteristic of proteases in the fibrinolytic and coagulation cascades. This technical guide provides a comprehensive overview of the application of this compound and analogous substrates in the exploration of fibrinolysis, complete with data presentation, detailed experimental protocols, and pathway visualizations.

The Fibrinolytic Cascade and the Role of Key Enzymes

Urokinase-type plasminogen activator is a serine protease that plays a significant role in extracellular matrix degradation, cell migration, and tissue remodeling, in addition to its role in fibrinolysis.[4][5] High levels of uPA have been associated with the progression of various cancers, making it a target for therapeutic intervention.[4]

Principle of Enzyme Activity Assays using Peptide Substrates

The use of synthetic substrates like this compound allows for the direct measurement of enzyme activity in a purified system or in complex biological samples such as plasma. The fundamental principle involves the enzymatic cleavage of the peptide substrate, which liberates a chromogenic or fluorogenic leaving group. The rate of release of this group, which can be measured spectrophotometrically or fluorometrically, is directly proportional to the enzyme's activity.

In the case of this compound, the cleavage of the bond between arginine and 7-amino-4-methylcoumarin (AMC) by an active enzyme like plasmin or uPA results in the release of the fluorophore AMC. The fluorescence of the liberated AMC can be quantified, providing a sensitive measure of enzymatic activity. Similar principles apply to substrates releasing other reporters, such as p-nitroanilide (pNA).

Quantitative Data from Fibrinolysis Assays

The following tables summarize key quantitative parameters and characteristics of commercially available assay kits that utilize the principle of cleaving synthetic peptide substrates to measure the activity of fibrinolytic enzymes. This data provides a comparative overview for researchers selecting an appropriate assay for their specific needs.

| Assay Parameter | QuantiChrom™ Plasmin Assay Kit (Colorimetric) | Urokinase Activity Assay Kit (ab108915) (Colorimetric) | Plasmin Activity Assay Kit (Fluorometric) | QuantiFluo™ Urokinase Assay Kit (Fluorometric) |

| Enzyme Detected | Plasmin | Urokinase-type Plasminogen Activator (uPA) | Plasmin | Urokinase-type Plasminogen Activator (uPA) |

| Detection Method | Colorimetric (405 nm) | Colorimetric (405 nm) | Fluorometric (Ex/Em = 360/450 nm) | Fluorometric (Ex/Em = 380/450 nm) |

| Leaving Group | p-nitroanilide (pNA) | p-nitroanilide (pNA) | 7-amino-4-methylcoumarin (AMC) | Not specified, fluorimetric substrate |

| Linear Detection Range | 0.35 to 56.5 U/L | Not specified | Down to 10 ng of plasmin | Detection limit of 0.04 U/L |

| Sample Type | Biological Samples | Plasma, Cell Culture Supernatants | Plasma and various other samples | Biological Samples (e.g., Urine, Serum) |

| Assay Time | 30 minutes incubation | Not specified | Kinetic reading for 10-20 minutes | 15 minutes reaction time |

Table 1: Comparison of Commercially Available Fibrinolytic Enzyme Activity Assay Kits.

Experimental Protocols

The following sections provide detailed, generalized methodologies for performing key experiments using synthetic peptide substrates to explore fibrinolysis. These protocols are based on the principles outlined in various commercially available assay kits.[6][7][8][9][10]

Measurement of Direct Plasmin Activity

This protocol describes the direct measurement of active plasmin in a sample.

Materials:

-

96-well white or black flat-bottom microplate

-

Fluorescence microplate reader

-

Plasmin Assay Buffer

-

Plasmin Standard

-

Fluorogenic Plasmin Substrate (e.g., this compound)

-

Sample containing plasmin

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the Plasmin Standard in Plasmin Assay Buffer to generate a standard curve (e.g., 0, 50, 100, 150, 200, 250 ng/well).

-

Sample Preparation: Add 2-50 µL of the sample containing plasmin to the wells of the microplate. Adjust the final volume to 50 µL with Plasmin Assay Buffer. For samples with potential background fluorescence, prepare a parallel set of wells with the sample and buffer only.

-

Reagent Preparation: Prepare a Substrate Mix containing the fluorogenic plasmin substrate diluted in Plasmin Assay Buffer according to the manufacturer's instructions.

-

Reaction Initiation: Add 50 µL of the Substrate Mix to each standard and sample well. Mix gently.

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-500 nm. Record readings every 2-3 minutes for 10-20 minutes at 37°C, protected from light.[10]

-

Data Analysis: Calculate the rate of change in fluorescence for each well. Subtract the background fluorescence rate (if applicable). Plot the fluorescence rate of the standards versus their concentration to generate a standard curve. Determine the plasmin activity in the samples from the standard curve.

Measurement of Urokinase-type Plasminogen Activator (uPA) Activity

This protocol outlines a coupled-enzyme assay to measure the activity of uPA. uPA in the sample activates plasminogen to plasmin, which then cleaves the synthetic substrate.

Materials:

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Assay Buffer

-

Human Plasminogen

-

Chromogenic Plasmin Substrate

-

uPA Standard

-

Sample containing uPA

Procedure:

-

Standard and Sample Preparation: Prepare dilutions of the uPA Standard in Assay Buffer. Add standards and samples to the wells of the microplate.

-

Reagent Addition: Add Human Plasminogen to all wells containing standards and samples.

-

Reaction Initiation: Add the Chromogenic Plasmin Substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the uPA to activate plasminogen and the resulting plasmin to cleave the substrate.

-

Measurement: Read the absorbance of each well at 405 nm.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the uPA activity in the samples by interpolating from the standard curve.

Visualizing Fibrinolysis and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental procedures.

Caption: The Fibrinolysis Signaling Pathway.

Caption: Experimental Workflow for a uPA Activity Assay.

Conclusion

Synthetic peptide substrates like this compound and its analogs are indispensable tools for the detailed investigation of the fibrinolytic system. They offer a sensitive, specific, and high-throughput method for quantifying the activity of key enzymes such as plasmin and uPA. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at unraveling the complexities of fibrinolysis and developing novel therapeutic strategies for related disorders. The careful selection of assay parameters and adherence to robust experimental design will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of this critical physiological process.

References

- 1. The Fibrinolytic System and Its Measurement: History, Current Uses and Future Directions for Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays to quantify fibrinolysis: strengths and limitations. Communication from the International Society on Thrombosis and Haemostasis Scientific and Standardization Committee on fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Plasmin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. abcam.com [abcam.com]

An In-depth Technical Guide on the Initial Investigations into pGlu-Pro-Arg-MNA Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the stability and solubility of the chromogenic substrate, pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biochemical assays utilizing this substrate.

Introduction

This compound is a synthetic peptide substrate widely employed in biochemical and clinical assays, primarily for the determination of Activated Protein C (APC) activity.[1][2] Protein C is a crucial vitamin K-dependent serine protease that plays a significant role in the regulation of blood coagulation.[3] Upon activation, APC selectively cleaves and inactivates Factors Va and VIIIa, thereby downregulating thrombin generation. The enzymatic activity of APC can be quantified by measuring the rate of hydrolysis of this compound, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). Understanding the stability and solubility of this substrate is paramount for ensuring the accuracy, reproducibility, and reliability of such assays.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C23H32N8O7 | [4][5] |

| Molecular Weight | 532.55 g/mol | [4][5] |

| Appearance | Solid | - |

| Purity | >98% | [5][6] |

| CAS Number | 130835-45-9 | [4][5] |

Solubility

This compound is known to be soluble in water.[4][5] For practical laboratory use, it is also soluble in dimethyl sulfoxide (DMSO). General guidelines for dissolving peptides suggest that for those with a net positive charge, like this compound (due to the arginine residue), dissolution in water or a slightly acidic buffer is recommended.[7][8]

Table 1: Solubility Data for this compound

| Solvent | Solubility | Recommendations |

| Water | Soluble | [4][5] |

| DMSO | Soluble | - |

| Aqueous Buffers (e.g., Tris, PBS) | Expected to be soluble | General peptide solubility guidelines suggest using a buffer with a pH that maintains the charge of the peptide. |

To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[4] It is advisable to prepare stock solutions and store them in aliquots to prevent degradation from repeated freeze-thaw cycles.[4]

Stability

Table 2: Stability of Reconstituted Chromogenic Substrate (S-2366) in Sterile Water

| Storage Temperature | Duration | Stability |

| 2-8°C | > 6 months | Stable |

| Room Temperature (25°C) | Several weeks | Stable |

It is important to note that stability is significantly reduced in alkaline buffers.[3] Exposure to light and microbial contamination should also be avoided. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C.[4] Once in solution, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months.[4]

Potential Degradation Pathways: Peptides are susceptible to several degradation pathways, including:

-

Hydrolysis: Cleavage of peptide bonds, which can be acid or base-catalyzed.

-

Oxidation: Particularly of residues like methionine and cysteine (not present in this compound).

-

Deamidation: Of asparagine and glutamine residues (the N-terminal pyroglutamic acid is a cyclized glutamine).

-

Pyroglutamic Acid Formation: The N-terminus of this peptide is already a pyroglutamic acid, which is a stable cyclized form of glutamine.

Experimental Protocols

5.1. Solubility Testing Protocol

This protocol outlines a general procedure for determining the solubility of this compound in a specific buffer.

-

Preparation: Accurately weigh a small, known amount of lyophilized this compound.

-

Solvent Addition: To the weighed peptide, add a small, precise volume of the desired solvent (e.g., water, buffer) to create a concentrated stock solution. Add the solvent incrementally.

-

Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the vial in an ultrasonic bath for short intervals. Gentle warming (e.g., to 37°C) can be applied if necessary.

-

Observation: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

-

Quantification: If a quantitative solubility limit is required, prepare serial dilutions and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance of the 7-amino-4-methylcoumarin group.

5.2. Stability Testing Protocol

This protocol describes a method to assess the stability of this compound in solution under different conditions.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in the desired buffer.

-

Aliquoting: Distribute the stock solution into multiple sterile, sealed vials to avoid repeated sampling from the same stock.

-

Incubation: Store the aliquots under various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; and different pH values).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each condition.

-

Analytical Method: Analyze the samples using a stability-indicating method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the intact peptide from any degradation products.

-

Data Analysis: Quantify the peak area of the intact this compound to determine the percentage remaining over time. Identify and, if possible, characterize any significant degradation products.

Enzymatic Degradation and Signaling Pathway

This compound is primarily used as a chromogenic substrate for Activated Protein C (APC). The enzymatic reaction involves the cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) moiety.

Protein C Activation Pathway:

The activation of Protein C is a key regulatory step in the coagulation cascade.

In this pathway, thrombin binds to thrombomodulin on the surface of endothelial cells. This complex then efficiently activates Protein C to Activated Protein C (APC). APC, in turn, is a serine protease that can cleave specific substrates, including this compound. The rate of AMC release, which can be measured fluorometrically, is directly proportional to the activity of APC in the sample.

Conclusion

The stability and solubility of this compound are critical parameters for its successful application in research and clinical diagnostics. This technical guide summarizes the available information and provides standardized protocols for the initial investigation of these properties. While this compound is readily soluble in aqueous solutions, careful handling and storage are necessary to minimize degradation and ensure the integrity of experimental results. The provided workflows and diagrams offer a framework for researchers to systematically evaluate and optimize the use of this important chromogenic substrate. Further studies are warranted to establish a comprehensive stability profile of this compound under a broader range of experimental conditions.

References

- 1. A chromogenic assay for activated protein C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTEIN C - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound - tcsc4231 - Taiclone [taiclone.com]

- 6. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]

- 7. biobasic.com [biobasic.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Methodological & Application

Application Notes and Protocols for Protein C Activity Assessment using pGlu-Pro-Arg-MNA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein C is a vital, vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of blood coagulation.[1][2] Upon activation, Protein C (to Activated Protein C, APC) acts as a potent anticoagulant by proteolytically inactivating coagulation cofactors Va and VIIIa, thereby downregulating thrombin generation.[1] Deficiencies in Protein C activity, whether congenital or acquired, can lead to an increased risk of venous thromboembolism.[1][3]

The pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) chromogenic assay provides a quantitative and reliable method for determining the functional activity of Protein C in plasma samples. This method is preferred for its specificity and is less susceptible to interferences compared to clot-based assays.[3][4]

Principle of the Assay

The chromogenic Protein C activity assay is a two-step process. In the first step, Protein C present in the plasma sample is specifically activated by a purified enzyme from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), commonly known as Protac®.[4][5] In the second step, the amount of Activated Protein C (APC) generated is measured by its amidolytic activity on the chromogenic substrate pGlu-Pro-Arg-pNA (often referred to as S-2366), which is structurally similar to this compound.[6] The APC cleaves the substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the Protein C activity in the sample.[5]

Protein C Activation Pathway

The physiological activation of Protein C is a key regulatory step in hemostasis. It primarily occurs on the surface of endothelial cells and involves a series of protein-protein interactions.

Caption: Physiological activation of Protein C on the endothelial cell surface.

Experimental Protocol

This protocol provides a general guideline for the manual determination of Protein C activity. Automated coagulation analyzers can also be used, and the manufacturer's instructions should be followed.

Materials and Reagents

-

This compound or a similar chromogenic substrate (e.g., S-2366)

-

Protein C Activator (Protac®)

-

Tris Buffer (e.g., 50 mM, pH 7.4)

-

Protein C Deficient Plasma

-

Calibrators and Controls (with known Protein C activity levels)

-

Patient Platelet-Poor Plasma (PPP) samples

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

Incubator or water bath at 37°C

-

Calibrated pipettes

-

Microplates or cuvettes

Specimen Collection and Handling

-

Collect whole blood in a tube containing 3.2% (0.109 M) sodium citrate anticoagulant (9 parts blood to 1 part citrate).[5]

-

Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).[7]

-

Carefully transfer the plasma to a clean plastic tube, avoiding contamination with platelets.

-

For immediate testing, plasma can be stored at room temperature for up to 4 hours. For longer storage, freeze at -20°C or below for up to one month.[5]

-

Thaw frozen samples rapidly at 37°C before use and test within 2 hours of thawing. Do not refreeze.[7]

Reagent Preparation

-

Chromogenic Substrate: Reconstitute according to the manufacturer's instructions. Protect from light.

-

Protein C Activator (Protac®): Reconstitute with the recommended buffer or distilled water as per the manufacturer's protocol.[5]

-

Calibrators and Controls: Prepare a dilution series of the calibrator plasma with Protein C deficient plasma to generate a standard curve (e.g., 100%, 50%, 25%, 12.5%, and 0% activity).

Assay Procedure

The following is an example of a manual assay procedure. Volumes and incubation times may need to be optimized based on the specific reagents and equipment used.

Caption: General experimental workflow for the this compound Protein C assay.

Step-by-Step Method:

-

Dilution: Dilute patient plasma, calibrators, and controls (e.g., 1:10 or 1:20) with Tris buffer.

-

Pre-warming: Pre-warm the diluted samples and reagents (Protein C Activator and Chromogenic Substrate) to 37°C.

-

Activation:

-

Pipette 50 µL of the diluted sample (or calibrator/control) into a microplate well or cuvette.

-

Add 50 µL of the pre-warmed Protein C Activator.

-

Mix and incubate for a precise time (e.g., 3-5 minutes) at 37°C.

-

-

Substrate Reaction:

-

Add 50 µL of the pre-warmed Chromogenic Substrate.

-

Mix and incubate for a precise time (e.g., 2-5 minutes) at 37°C.

-

-

Measurement: Measure the change in absorbance per minute (ΔOD/min) at 405 nm using a spectrophotometer.

Data Analysis

-

Standard Curve: Plot the ΔOD/min values for the calibrators against their known Protein C activity levels (in %).

-

Calculation: Determine the Protein C activity of the patient samples and controls by interpolating their ΔOD/min values from the standard curve.

-

Reporting: Report the results as a percentage (%) of normal activity.

Quantitative Data Summary

The performance characteristics of the chromogenic Protein C assay can vary between different reagent and instrument combinations. The following tables provide representative data.

Table 1: Assay Precision

| Assay Type | Normal Protein C Level (CV %) | Abnormal Protein C Level (CV %) |

| Intra-Assay | 3.5%[8] | - |

| Inter-Assay (Chromogenic) | 4-7%[9] | 4-11%[9] |

CV: Coefficient of Variation

Table 2: Assay Performance and Characteristics

| Parameter | Typical Value/Range | Reference(s) |

| Linearity | Good correlation (r > 0.98) is typically observed.[10] | [10] |

| Normal Range | Approximately 70-140% of normal pooled plasma. | - |

| Pathological Range | Heterozygous deficiency: 30-60%.[11] | [11] |

| Specificity | High for activated Protein C, particularly with S-2366 substrate.[6] | [6] |

Potential Interferences

The chromogenic Protein C assay is robust, but certain substances can interfere with the results.

Table 3: Common Interferences in Chromogenic Protein C Assays

| Interfering Substance | Effect on Assay | Notes | Reference(s) |

| Hemolysis | Can interfere with results, with the effect being analyzer-dependent (may increase or have no significant effect on measured activity). | It is recommended to use non-hemolyzed samples. | [12][13] |

| Lipemia | Can increase measured Protein C activity on some platforms. | Fasting samples are preferred. | [12][13] |

| Hyperbilirubinemia | Can cause an increase or decrease in measured activity depending on the analytical system. | Caution should be exercised when interpreting results from icteric samples. | [12][13] |

| Direct Oral Anticoagulants (DOACs) | Generally, do not significantly affect the chromogenic Protein C assay. | This is a key advantage over clot-based assays. | [4] |

| Heparin | Chromogenic assays are largely unaffected by heparin at therapeutic concentrations. | Another advantage over clot-based methods. | [3] |

| Lupus Anticoagulant | The chromogenic assay is not influenced by the presence of lupus anticoagulant. | A significant advantage for accurate measurement in patients with this condition. | [4] |

| Factor V Leiden | The chromogenic assay is not affected by the Factor V Leiden mutation. | Clot-based assays can yield misleadingly low results in the presence of this mutation. | [4] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Protein C Activity in Controls | Improper reagent reconstitution or storage. Expired reagents. Pipetting errors. | Re-prepare reagents. Check expiration dates. Verify pipette calibration and technique. |

| High Background Absorbance | Substrate degradation. Contaminated reagents or disposables. | Use fresh substrate. Use clean, dedicated labware. |

| Poor Reproducibility | Inconsistent incubation times. Temperature fluctuations. Pipetting inconsistencies. | Use a calibrated timer and incubator. Ensure consistent pipetting technique. |

| Non-linear Standard Curve | Incorrect calibrator dilutions. Error in plotting data. Substrate limitation. | Prepare fresh calibrator dilutions. Double-check calculations and graph plotting. Ensure substrate is not limiting. |

Conclusion

The this compound chromogenic assay is a reliable and specific method for the quantitative determination of Protein C activity. Its advantages over clot-based assays, particularly the reduced susceptibility to common interferences, make it a valuable tool in the investigation of thrombotic disorders and for monitoring protein C levels in various clinical and research settings. Adherence to a well-defined protocol and awareness of potential interferences are crucial for obtaining accurate and reproducible results.

References

- 1. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]

- 3. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein C Assays [practical-haemostasis.com]

- 5. coachrom.com [coachrom.com]

- 6. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sysmex-ap.com [sysmex-ap.com]

- 8. A functional assay of protein C in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein C assay performance: an analysis of North American specialized coagulation laboratory association proficiency testing results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. helena.com [helena.com]

- 12. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Measuring Kallikrein Activity Using Fluorogenic Substrates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. The measurement of kallikrein activity is essential for studying its biological functions and for the development of therapeutic inhibitors. This document provides detailed application notes and protocols for measuring kallikrein activity using a fluorogenic substrate. While the user specified pGlu-Pro-Arg-MNA, the more commonly cited and validated substrate for kallikrein is H-D-Pro-Phe-Arg-pNA (often referred to as S-2302) or similar fluorogenic peptides like Pro-Phe-Arg-MCA.[1] Given the structural similarity and the established use of these related compounds, this guide will focus on the principles and protocols applicable to these substrates for accurate kallikrein activity measurement.

The enzymatic reaction involves the cleavage of the substrate by kallikrein, which releases a fluorescent or chromogenic molecule (e.g., 7-amino-4-methylcoumarin (AMC) or p-nitroaniline (pNA)). The rate of release of this molecule, measured by fluorescence or absorbance, is directly proportional to the kallikrein activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the kallikrein-kinin signaling pathway and a general experimental workflow for measuring kallikrein activity.

Caption: The Plasma Kallikrein-Kinin System leading to Bradykinin release and cellular responses.

Caption: General workflow for a kallikrein activity assay using a fluorogenic substrate.

Quantitative Data Summary

The following tables summarize key quantitative data for kallikrein activity assays using relevant substrates.

Table 1: Kinetic Constants of Kallikrein with Various Substrates

| Substrate | Kallikrein Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bz-Pro-Phe-Arg-pNA | Human Kallikrein-related Peptidase 2 (KLK2) | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | [2] |

| H-Pro-Phe-Arg-AMC | Human Kallikrein-related Peptidase 2 (KLK2) | 69 ± 3 | 23.42 ± 0.09 | 3.4 x 10⁵ | [2] |

| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | Not Specified | Not Specified | Not Specified | [3][4][5] |

| Pro-Phe-Arg-MCA | Human Urinary Kallikrein | Not Specified | Not Specified | Not Specified | [1] |

Note: Kinetic constants can vary depending on the specific kallikrein (plasma vs. tissue), its source (recombinant vs. native), and the assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Protocol 1: General Kallikrein Activity Assay (Fluorogenic)

This protocol is a general guideline for measuring kallikrein activity using a fluorogenic substrate like Pro-Phe-Arg-MCA.

Materials:

-

Purified Kallikrein

-

Fluorogenic substrate (e.g., Pro-Phe-Arg-MCA)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~380 nm / ~460 nm for MCA)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the kallikrein enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the diluted kallikrein solution to the appropriate wells.

-

For blank wells, add 25 µL of Assay Buffer instead of the enzyme.

-

-

Initiation of Reaction:

-

Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

-

To start the reaction, add 25 µL of the substrate working solution to all wells.

-

-

Measurement:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the background fluorescence from the blank wells.

-

Kallikrein activity is proportional to the calculated initial velocity.

-

Protocol 2: Kallikrein Inhibition Assay

This protocol is designed to determine the potency of a kallikrein inhibitor (e.g., IC₅₀ value).

Materials:

-

Same as Protocol 1

-

Kallikrein inhibitor of interest

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the kallikrein inhibitor in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted kallikrein solution to each well.

-

Add 10 µL of the serially diluted inhibitor to the appropriate wells. For control wells (100% activity), add 10 µL of Assay Buffer.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Follow steps 3 and 4 from Protocol 1 to initiate the reaction and measure fluorescence.

-

-

Data Analysis:

-

Calculate the initial velocity for each inhibitor concentration.

-

Normalize the data by setting the activity in the absence of inhibitor to 100%.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Protocol 3: Measurement of Kallikrein-like Activity in Plasma (Chromogenic)

This protocol is adapted for measuring kallikrein-like activity in plasma samples using a chromogenic substrate like S-2302 (H-D-Pro-Phe-Arg-pNA).[4][6]

Materials:

-

Citrated plasma sample

-

Chromogenic substrate S-2302

-

Tris Buffer: 50 mM Tris, pH 7.8[4]

-

Acetic Acid (20%) to stop the reaction

-

96-well clear microplate

-

Spectrophotometric microplate reader (405 nm)

Procedure:

-

Sample Preparation:

-

Assay Setup (Acid-Stopped Method):

-

Initiation of Reaction:

-

Stopping the Reaction and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the plasma blank from the sample absorbance.

-

The kallikrein-like activity is proportional to the change in absorbance.

-

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to accurately measure kallikrein activity. While the specific substrate this compound is not commonly used for kallikrein, the principles and methods described for structurally similar and well-validated substrates are directly applicable. Careful optimization of assay conditions is recommended for achieving reliable and reproducible results in kallikrein research and drug development.

References

- 1. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. An optimized assay for prekallikrein activator activity in human plasma products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. coachrom.com [coachrom.com]

Application Notes and Protocols for Photometric Enzyme Kinetics using pGlu-Pro-Pro-Arg-MNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a valuable tool for studying the kinetics of various serine proteases involved in critical physiological and pathological processes. Its specific amino acid sequence makes it a target for enzymes that preferentially cleave after arginine residues, such as urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and activated Protein C. Upon enzymatic cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) or a related chromophore is released, leading to a measurable change in absorbance or fluorescence. This allows for the sensitive and continuous monitoring of enzyme activity, making it ideal for kinetic studies, inhibitor screening, and diagnostic applications.

These application notes provide a detailed protocol for utilizing this compound in a photometric enzyme kinetic assay, along with relevant quantitative data and visualizations of associated signaling pathways.

Data Presentation

The following tables summarize kinetic parameters for key enzymes that can be assayed using this compound or structurally similar chromogenic substrates. This data is provided for comparative purposes to aid in experimental design and interpretation.

Table 1: Michaelis-Menten Constants (Km) for Urokinase and Tissue Plasminogen Activator with Various Chromogenic Substrates

| Enzyme | Substrate | Km (µM) | Reference |

| Urokinase (High Molecular Weight) | S-2444 (pyro-Glu-Gly-Arg-pNA) | 200 | [1] |

| Urokinase (Low Molecular Weight) | S-2444 (pyro-Glu-Gly-Arg-pNA) | 220 | [1] |

| Tissue Plasminogen Activator | S-2288 (H-D-Ile-Pro-Arg-pNA) | 830 | [1] |

| Tissue Plasminogen Activator | S-2251 (H-D-Val-Leu-Lys-pNA) | 1300 | [2] |

Note: S-2444 is structurally similar to this compound and provides an estimate of the expected Km for urokinase.

Table 2: Catalytic Constants (kcat) for Urokinase and Tissue Plasminogen Activator with Various Chromogenic Substrates

| Enzyme | Substrate | kcat (s-1) | Reference |

| Urokinase (High Molecular Weight) | S-2444 (pyro-Glu-Gly-Arg-pNA) | 12.5 | [1] |

| Urokinase (Low Molecular Weight) | S-2444 (pyro-Glu-Gly-Arg-pNA) | 48.6 | [1] |

| Tissue Plasminogen Activator | S-2288 (H-D-Ile-Pro-Arg-pNA) | 9.8 | [1] |

| Tissue Plasminogen Activator | S-2251 (H-D-Val-Leu-Lys-pNA) | 2.1 | [2] |

Table 3: Kinetic Parameters of Tissue Plasminogen Activator (tPA) with its Natural Substrate, Plasminogen

| Condition | Km (µM) | kcat (s-1) | Reference |

| In purified system | 65 | 0.06 | [3] |

| In the presence of fibrin | 0.16 | 0.1 | [3] |

Experimental Protocols

This section provides a detailed methodology for a continuous photometric kinetic assay using this compound. The protocol is generalized and may require optimization depending on the specific enzyme and experimental goals.

Principle

The enzyme-catalyzed hydrolysis of this compound releases a chromogenic or fluorogenic group, leading to an increase in absorbance or fluorescence over time. The initial rate of this reaction is directly proportional to the enzyme concentration and can be used to determine kinetic parameters such as Km and Vmax.

Materials

-

Enzyme of interest (e.g., urokinase, tPA, activated Protein C), purified

-

This compound substrate

-